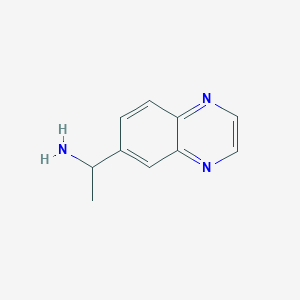

1-(Quinoxalin-6-YL)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinoxalin-6-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBXBLXODPIPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=NC=CN=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Quinoxalin 6 Yl Ethanamine

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of 1-(quinoxalin-6-yl)ethanamine identifies key precursors by disconnecting the molecule at its most synthetically accessible bonds. The primary disconnection is at the carbon-nitrogen bond of the ethanamine side chain. This simplifies the target molecule to a ketone precursor, 6-acetylquinoxaline . This transformation is typically achieved via reductive amination.

Further disconnection of the quinoxaline (B1680401) ring itself leads back to simpler aromatic precursors. The most common and direct approach for quinoxaline synthesis is the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Therefore, 6-acetylquinoxaline can be disconnected into 3,4-diaminoacetophenone and glyoxal . These precursors represent fundamental building blocks that are commercially available or can be synthesized through standard aromatic chemistry techniques.

Figure 1:

Figure 1:Established and Emerging Synthetic Routes for Quinoxaline Derivatives

The synthesis of the quinoxaline core is a mature field of organic chemistry, with numerous methods developed to achieve this versatile scaffold.

Cyclocondensation Reactions in Quinoxaline Ring System Formation

The most prevalent method for constructing the quinoxaline ring is the acid- or base-catalyzed cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgcusat.ac.in This reaction is highly efficient and proceeds by forming two new carbon-nitrogen bonds, resulting in the stable, aromatic quinoxaline system. sapub.org

For the synthesis of the key intermediate, 6-acetylquinoxaline, the reaction would involve the condensation of 3,4-diaminoacetophenone with glyoxal. A variety of catalysts and reaction conditions have been reported to promote this transformation, including traditional acid catalysis in solvents like ethanol (B145695) or acetic acid, as well as greener, more efficient modern methods. sapub.orgthieme-connect.com Recent advancements focus on mild conditions, such as using environmentally benign solvents like water or employing catalysts that can be easily recovered and reused. thieme-connect.comiau.ir

| Catalyst/Conditions | Solvent | Temperature | Yield (%) | Reference |

| None | Methanol | Room Temp | ~93% | thieme-connect.com |

| Phenol (20 mol%) | Ethanol/Water | Room Temp | ~92% | sapub.org |

| SnO₂ Nanoparticles (1 mol%) | Water | Room Temp | 85-88% | iau.ir |

| Cerium (IV) Ammonium (B1175870) Nitrate (CAN) | Acetonitrile | Room Temp | 80-98% | encyclopedia.pub |

| Microwave (catalyst-free) | None | N/A | Good | mdpi.com |

This table presents representative conditions for the synthesis of quinoxalines via cyclocondensation, applicable to the formation of 6-acetylquinoxaline.

Amination Strategies for Ethanamine Moiety Incorporation

Once the 6-acetylquinoxaline precursor is obtained, the ethanamine group is introduced. The most direct and widely used method for this transformation is reductive amination . This one-pot reaction involves the treatment of the ketone (6-acetylquinoxaline) with an ammonia (B1221849) source (like ammonia or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine. organic-chemistry.org Various reducing agents can be employed, ranging from metal hydrides like sodium borohydride (B1222165) to catalytic hydrogenation.

Alternative, though less direct, strategies could involve:

Reduction followed by substitution : The ketone is first reduced to the corresponding alcohol, 1-(quinoxalin-6-yl)ethanol. This alcohol can then be converted to a good leaving group (e.g., a tosylate or halide) and subsequently displaced by an amine nucleophile (e.g., using ammonia or an azide (B81097) followed by reduction).

The Leuckart-Wallach reaction : This classic method involves heating the ketone with formamide (B127407) or ammonium formate (B1220265) to produce the N-formyl derivative, which is then hydrolyzed to yield the primary amine.

Asymmetric Synthesis Approaches for Enantiopure this compound

The carbon atom attached to the quinoxaline ring and the amino group is a stereocenter, meaning this compound exists as a pair of enantiomers. For many applications, obtaining a single enantiomer is crucial. This requires the use of asymmetric synthesis techniques. nih.gov

Chiral Auxiliaries and Asymmetric Catalysis in Ethanamine Synthesis

Two primary strategies dominate the asymmetric synthesis of chiral amines: the use of chiral auxiliaries and asymmetric catalysis. wikipedia.orgresearchgate.net

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For amine synthesis, a common approach involves reacting the ketone precursor (6-acetylquinoxaline) with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Diastereoselective reduction of this imine, where the existing stereocenter of the auxiliary directs the approach of the reducing agent, leads to a product with a specific configuration at the newly formed stereocenter. The auxiliary is then cleaved to yield the enantiomerically enriched target amine. nih.gov Evans' oxazolidinones and Oppolzer's camphorsultam are other well-known auxiliaries used to control stereochemistry in various reactions. renyi.hu

Asymmetric Catalysis : This approach utilizes a chiral catalyst to create the desired stereocenter. rsc.org The most common method is the asymmetric hydrogenation or asymmetric transfer hydrogenation (ATH) of the prochiral imine formed from 6-acetylquinoxaline and ammonia. scispace.combohrium.com This reaction employs a transition metal catalyst (often Ruthenium, Rhodium, or Iridium) combined with a chiral ligand. acs.org The chiral ligand-metal complex creates a chiral environment that forces the hydrogenation to occur preferentially on one face of the imine, leading to one enantiomer in excess. Chiral phosphoric acids have also emerged as powerful organocatalysts for the asymmetric reduction of imines. scispace.com

Stereoselective Formation of the this compound Stereocenter

The key to forming the stereocenter with high selectivity is the reduction of the C=N double bond of a prochiral imine or a related precursor. Asymmetric transfer hydrogenation (ATH) is a particularly powerful technique for this purpose.

In a typical ATH protocol, the imine derived from 6-acetylquinoxaline is reduced using a hydrogen donor, such as formic acid or isopropanol, in the presence of a chiral catalyst. scispace.com Ruthenium complexes with chiral diamine ligands (e.g., Ts-DPEN) are highly effective for this transformation, often providing the chiral amine product with high yields and excellent enantiomeric excess (ee).

| Catalyst System | Hydrogen Donor | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru(II)/Ts-DPEN | Formic Acid/Triethylamine | N-Aryl Ketimines | up to 99% | scispace.com |

| Ir(III)/Chiral Phosphoric Acid | Hantzsch Ester | N-Aryl Imines | up to 98% | acs.org |

| Pd(OAc)₂/Chiral Ligand | H₂ (1 atm) | α-Iminoesters | up to 98% | organic-chemistry.org |

| Chiral Phosphoric Acid | Hantzsch Ester | Imines | up to 99% | scispace.com |

This table shows results for asymmetric reduction of various imines, demonstrating the effectiveness of catalytic methods applicable to the synthesis of enantiopure this compound.

By selecting the appropriate enantiomer of the chiral ligand or catalyst, it is possible to synthesize either the (R)- or (S)-enantiomer of this compound, providing access to the desired stereoisomer for further use.

Optimization of Reaction Conditions, Yields, and Purity

The synthesis of quinoxaline scaffolds, the core of this compound, is frequently optimized to enhance yield and purity. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is the most common route to quinoxalines. acgpubs.org Optimization often involves exploring different catalytic systems. For instance, in the synthesis of 6-fluoroquinoxalines, which are precursors for 6-substituted derivatives, reaction conditions for nucleophilic substitution are finely tuned. A study on the synthesis of 6-(1-pyrrolidinyl)-quinoxaline optimized the reaction by testing various solvents and bases under microwave irradiation. The best yield (93%) was achieved using dimethyl sulfoxide (B87167) (DMSO) as the solvent at 200°C for 30 minutes. mdpi.com Using other bases like sodium hydroxide (B78521) or 1,8-diazabicyclo nih.govpsu.eduundec-7-ene (DBU) did not improve the yield. mdpi.com

Catalyst loading is another critical factor. In a study using sulfated polyborate as a catalyst for quinoxaline synthesis, it was found that increasing the catalyst amount significantly increased the product yield and reduced the reaction time. ias.ac.in Similarly, the synthesis of pyrrolo[1,2-a]quinoxalines was optimized by screening various amines, with the choice of amine and reaction temperature (50 °C) being crucial for achieving good yields. nih.gov

The table below summarizes the optimization of reaction conditions for the synthesis of a substituted quinoxaline, which serves as a model for the synthesis of this compound precursors.

Table 1: Optimization of Reaction Conditions for 6-(1-pyrrolidinyl)-quinoxaline Synthesis

| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 180 | 30 | 67 |

| 2 | DMF | K₂CO₃ | 200 | 30 | 75 |

| 3 | NMP | K₂CO₃ | 200 | 30 | 81 |

| 4 | DMSO | K₂CO₃ | 200 | 30 | 93 |

| 5 | DMSO | NaOH | 200 | 30 | — |

| 6 | DMSO | DBU | 200 | 30 | — |

Data sourced from MDPI mdpi.com

Green Chemistry Principles and Sustainable Synthesis Protocols

In recent years, the development of environmentally benign synthetic methodologies for quinoxaline derivatives has gained considerable attention. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency, aligning with the principles of green chemistry.

A significant advancement in the green synthesis of quinoxalines is the development of catalyst-free protocols and the use of heterogeneous, recyclable catalysts.

Catalyst-Free Synthesis: Several methods have been established that avoid the need for a catalyst altogether. One such protocol describes the synthesis of quinoxaline derivatives through the condensation of 1,2-diketones with 1,2-diamines under ultrasound irradiation, achieving good to excellent yields (80-99%). iaea.org Another simple and environmentally friendly method involves the cyclocondensation of 3,4-diaminobenzophenone (B196073) with 1,2-diketone derivatives in ethanol at room temperature, which avoids toxic solvents and catalysts. psgcas.ac.in Catalyst-free conditions have also been achieved using polyethylene (B3416737) glycol (PEG-400) as a green solvent at room temperature, which offers high yields, fast reaction times, and an easy work-up where water is the only solvent used. ripublication.comresearchgate.net A domino synthesis from phenacyl halides and 1,2-diaminoarenes using sodium bicarbonate as a deacidifying agent is another example of a simple, greener, and practical catalyst-free process. researchgate.net

Recyclable Catalysts: The use of solid-supported or nanoparticle-based catalysts that can be easily recovered and reused is a cornerstone of green synthesis.

Silica-Bonded S-Sulfonic Acid (SBSSA): This heterogeneous catalyst efficiently facilitates the synthesis of quinoxalines at room temperature and can be recycled and reused multiple times without a significant loss of activity. nih.gov

Nanoparticle-Supported Cobalt: A nanoparticle-supported cobalt catalyst has been used for the synthesis of quinoxalines in excellent yields. This catalyst demonstrated high stability and could be reused for at least ten cycles without losing its catalytic activity. mdpi.com

Sulfated Polyborate: This inexpensive and efficient catalyst can be used for the rapid, solvent-free synthesis of quinoxalines. It is recyclable and maintains its activity over several uses. ias.ac.in

Heteropolyoxometalates: Alumina-supported molybdophosphovanadates have been employed as reusable catalysts for quinoxaline synthesis at room temperature, providing high yields and an easy work-up procedure. nih.gov

Mineral Fertilizers: Phosphate-based fertilizers such as MAP, DAP, and TSP have been successfully used as low-cost, heterogeneous catalysts for quinoxaline synthesis at ambient temperature. These catalysts can be recovered by simple filtration and reused for up to six cycles with only a slight decrease in yield. dergipark.org.tr

Table 2: Performance of Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Recyclability |

|---|---|---|---|

| Silica Bonded S-Sulfonic Acid (SBSSA) | Room Temperature | Good to Excellent | >12 cycles nih.gov |

| Nanoparticle-Supported Cobalt | EtOH, Reflux | Excellent | ≥10 cycles mdpi.com |

| Sulfated Polyborate | Solvent-free, 80°C | High | Recyclable ias.ac.in |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene, 25°C | 92 | Several cycles nih.gov |

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry.

Solvent-Free Reactions: The condensation of aromatic 1,2-diamines and 1,2-dicarbonyl compounds can be performed efficiently under solvent-free conditions. For example, using sulfated polyborate as a catalyst allows for the reaction to proceed rapidly at 80°C without any solvent, resulting in high yields and a simple work-up. ias.ac.in

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Efficient one-pot syntheses of related heterocyclic scaffolds like spirooxindoles have been achieved in water using L-proline as a catalyst, highlighting the potential for aqueous synthesis of quinoxaline precursors. acs.org The use of nanoparticle-supported cobalt catalysts has also been successful in water, providing good results for quinoxaline synthesis. mdpi.com Furthermore, PEG-400 serves as an excellent alternative reaction medium; being water-soluble, it facilitates easy removal from the reaction products, thus simplifying the purification process. ripublication.comresearchgate.net

Alternative energy sources like microwaves and light can significantly enhance reaction rates, often leading to higher yields and cleaner reactions in shorter times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives. ijirset.comudayton.edu This technique often leads to dramatic reductions in reaction times compared to conventional heating methods. For instance, a microwave-assisted, solvent-free synthesis of quinoxaline derivatives from dichloroquinoxaline and a nucleophile was completed in just 5 minutes at 160°C, offering high yields. udayton.edu Another study developed a copper-catalyzed intramolecular N-arylation under microwave irradiation to produce tetracyclic quinoxaline derivatives in 45-60 minutes with yields ranging from 83-97%. beilstein-journals.org

Photochemical Synthesis: Visible-light photoredox catalysis offers a mild and efficient pathway for constructing quinoxaline heterocycles. nih.gov One method involves the visible-light-induced coupling of o-phenylenediamines and terminal acetylenes using a simple copper(I) chloride catalyst at room temperature. psu.edursc.org This photochemical approach is simple, high-yielding, and avoids the need for strong oxidants. psu.edursc.org Another protocol describes a metal-free photochemical synthesis of quinoxalines from amines and benzoylacetonitrile (B15868) at room temperature, providing moderate to good yields. ccspublishing.org.cn The use of light as a reagent aligns perfectly with green chemistry principles, offering an energy-efficient and sustainable synthetic route. acs.org

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 1-(quinoxalin-6-yl)ethanamine, HRMS provides irrefutable confirmation of its molecular formula, C₁₀H₁₁N₃. The calculated monoisotopic mass of the neutral molecule is 173.21 g/mol . In a typical ESI-HRMS experiment, the compound would be observed as its protonated molecular ion, [M+H]⁺, with a measured mass-to-charge ratio (m/z) that corresponds precisely to its calculated value, typically within a few parts per million (ppm).

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are employed to analyze the fragmentation patterns of the protonated molecule. This analysis provides valuable insights into the compound's structure by identifying stable fragments. The fragmentation of this compound is expected to proceed through characteristic pathways, including the cleavage of the ethylamine (B1201723) side chain. Key predicted fragmentation patterns would involve the loss of ammonia (B1221849) (NH₃) or the entire ethylamine group, leading to significant fragment ions that can be rationalized based on the known stability of the quinoxaline (B1680401) ring system. The study of related quinoxaline derivatives often shows that the core heterocyclic ring remains intact during fragmentation, serving as a diagnostic marker. researchgate.net

Table 1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.1026 |

| [M+Na]⁺ | C₁₀H₁₁N₃Na⁺ | 196.0845 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise mapping of the carbon skeleton and the relative orientation of all atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoxaline ring and the ethanamine side chain. The two protons on the pyrazine (B50134) ring of the quinoxaline core (H-2 and H-3) are anticipated to appear as singlets or doublets in the downfield region (typically δ 8.5-9.0 ppm), characteristic of protons in electron-deficient aromatic systems. rsc.org The protons on the benzene (B151609) portion of the quinoxaline ring (H-5, H-7, and H-8) will exhibit chemical shifts and coupling patterns consistent with a substituted benzene ring. The ethanamine side chain protons would present as a quartet for the methine (CH) proton coupled to the methyl protons, and a doublet for the three methyl (CH₃) protons. The amine (NH₂) protons may appear as a broad singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the quinoxaline ring are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbons directly bonded to nitrogen appearing at the lower end of this field. rsc.org The aliphatic carbons of the ethanamine side chain will appear in the upfield region (δ 10-50 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 2 | ~8.8 | ~145.0 |

| 3 | ~8.8 | ~145.2 |

| 5 | ~8.0 | ~129.5 |

| 7 | ~7.8 | ~128.0 |

| 8 | ~8.1 | ~130.0 |

| 4a | - | ~142.0 |

| 8a | - | ~141.5 |

| 6 | - | ~140.0 |

| 1' (CH) | ~4.2 (q) | ~50.0 |

| 2' (CH₃) | ~1.5 (d) | ~22.0 |

| NH₂ | variable (br s) | - |

While 1D NMR provides essential data, 2D NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. emerypharma.comipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the methine proton (H-1') and the methyl protons (H-2') of the ethanamine side chain. It would also reveal the connectivity between the aromatic protons on the benzene part of the quinoxaline ring (H-5, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. libretexts.org The HSQC spectrum would show cross-peaks connecting each proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon resonances based on the already assigned proton spectrum. For instance, the signal for H-2' would correlate with the carbon signal for C-2'.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems. Key HMBC correlations expected for this compound would include a cross-peak between the methine proton (H-1') and the quinoxaline carbon C-6, definitively linking the side chain to the ring. Correlations from H-5 and H-7 to C-6 would further confirm this attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information about the 3D structure and conformation of the molecule. A NOESY spectrum could reveal spatial relationships between the ethanamine side chain protons and the aromatic protons of the quinoxaline ring (e.g., H-5 and H-7), helping to define the preferred conformation of the side chain relative to the ring system.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. ksu.edu.sanih.gov These two methods are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman. nih.gov

For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as one or two bands in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching of the ethyl group will be observed just below 3000 cm⁻¹, while the aromatic C-H stretching of the quinoxaline ring will appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic quinoxaline ring system are expected in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amine group would likely be found around 1600 cm⁻¹. arkat-usa.org

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the quinoxaline ring, which are often strong in Raman scattering. The C-C stretching of the aromatic ring would give rise to strong bands in the fingerprint region.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Quinoxaline Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2960 |

| C=N / C=C Stretch | Quinoxaline Ring | 1500 - 1650 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique provides accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals suitable for diffraction experiments. For a small molecule like this compound, this would typically be attempted by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol (B145695), ethyl acetate (B1210297), or a hexane/ethyl acetate mixture). Other common techniques include vapor diffusion (liquid-liquid or liquid-vapor) and slow cooling of a saturated solution.

Once crystals are obtained, their quality must be assessed. This is initially done using an optical microscope to check for well-defined faces, clarity, and the absence of cracks or twinning. Promising crystals are then mounted on a goniometer and exposed to an X-ray beam in a diffractometer to obtain a preliminary diffraction pattern. The sharpness and resolution of the diffraction spots are key indicators of crystal quality. A well-ordered crystal will produce sharp, distinct diffraction spots extending to high resolution (small d-spacing), which is essential for a successful and accurate structure determination.

Analysis of Crystal Packing, Intermolecular Interactions, and Torsion Angles

A crucial aspect of this analysis involves the identification and characterization of intermolecular interactions. These non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals forces, govern the stability and physical properties of the crystalline solid. For this compound, the primary amine group (-NH2) and the nitrogen atoms of the quinoxaline ring are expected to be key players in forming hydrogen bonds. The aromatic quinoxaline ring system also provides a platform for π-π stacking interactions between adjacent molecules. A detailed analysis of these interactions, including their distances and geometries, is fundamental to understanding the supramolecular assembly.

A hypothetical data table summarizing the key crystallographic and interaction parameters is presented below.

| Parameter | Expected Value/Description |

| Crystal System | To be determined by X-ray diffraction (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined by X-ray diffraction (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - To be determined |

| Intermolecular Interactions | |

| Hydrogen Bonds | Expected between the amine (-NH₂) protons and the quinoxaline nitrogen atoms of neighboring molecules. The N-H···N distances and angles would be quantified. |

| π-π Stacking | Expected between the aromatic quinoxaline rings of adjacent molecules. The centroid-to-centroid distance and slip angle would characterize the interaction. |

| Key Torsion Angles | |

| C(aryl)-C(aryl)-C(α)-N | Defines the orientation of the ethylamine group relative to the quinoxaline ring. |

| C(aryl)-C(α)-N-H | Describes the conformation of the amine group. |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

As this compound possesses a chiral center at the carbon atom of the ethylamine group, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing the stereochemical properties of this compound.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the electronic transitions within the chiral environment and can be used as a fingerprint to distinguish between enantiomers. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule. For this compound, the quinoxaline chromophore, being in close proximity to the chiral center, would be expected to give rise to distinct CD signals.

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule by comparing it to known standards or through the application of empirical rules. wikipedia.org

To determine the enantiomeric purity of a sample of this compound, a standard of one pure enantiomer is required. The specific rotation of the sample can then be compared to the specific rotation of the pure enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying the enantiomers in a mixture, thereby determining the enantiomeric excess.

The determination of the absolute configuration (R or S) of the enantiomers of this compound would typically involve comparing the experimentally obtained CD or ORD spectra with theoretical spectra calculated using quantum chemical methods. Alternatively, chemical correlation to a compound of known absolute configuration or the use of chiral derivatizing agents can be employed.

A hypothetical data table for the chiroptical properties is provided below.

| Property | Method | Expected Outcome |

| Enantiomeric Purity | Chiral HPLC, Specific Rotation | Determination of the percentage of each enantiomer in a given sample (enantiomeric excess, ee%). |

| Chiroptical Spectra | ||

| Circular Dichroism (CD) | CD Spectroscopy | Measurement of the differential absorption of circularly polarized light (Δε) as a function of wavelength (nm). The spectrum would show positive and/or negative Cotton effects characteristic of the absolute configuration. |

| Optical Rotatory Dispersion (ORD) | ORD Spectroscopy | Measurement of the specific rotation [α] as a function of wavelength (nm). The shape and sign of the ORD curve are indicative of the absolute configuration. |

| Absolute Configuration | ||

| Comparison with theoretical calculations | The experimentally measured CD/ORD spectra are compared with spectra predicted for the R and S enantiomers using computational methods (e.g., Time-Dependent Density Functional Theory). | |

| Chemical Correlation | Chemical transformation of the enantiomer to a compound whose absolute configuration is already known. |

Computational and Theoretical Investigations of 1 Quinoxalin 6 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 1-(Quinoxalin-6-YL)ethanamine. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed view of the molecule's structure and reactivity at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its optimized molecular geometry. researchgate.netresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Key electronic properties derived from DFT calculations include the total energy, dipole moment, and the distribution of electron density. For this compound, the nitrogen atoms in the pyrazine (B50134) ring and the amino group of the ethanamine substituent are expected to be regions of high electron density, influencing the molecule's intermolecular interactions.

Table 1: Calculated Geometric and Electronic Parameters for this compound (Representative Values)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -552.3 |

| Dipole Moment (Debye) | 2.8 |

| C-N (Pyrazine) Bond Length (Å) | 1.33 |

| C-C (Aromatic) Bond Length (Å) | 1.40 |

| C-N (Ethanamine) Bond Length (Å) | 1.47 |

Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline (B1680401) ring and the nitrogen atom of the amino group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the pyrazine part of the quinoxaline ring, suggesting these areas are susceptible to nucleophilic attack. Studies on similar quinoxaline derivatives have shown that the HOMO and LUMO energy levels are influenced by the nature of the substituents. mdpi.com

Table 2: Frontier Molecular Orbital Properties of this compound (Representative Values)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are representative and can vary based on the computational method.

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites. In an EPS map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com

For this compound, the EPS map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the amino group, confirming their nucleophilic character. The hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential, indicating their electrophilic nature. This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's biological activity and material properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org These simulations provide valuable information about the conformational landscape and dynamic behavior of this compound in different environments.

Temperature is a critical factor that influences the dynamic behavior of molecules. MD simulations performed at different temperatures can illustrate how the kinetic energy of this compound affects its conformational flexibility. At higher temperatures, the molecule will have more energy to overcome rotational barriers, leading to a more diverse range of conformations. Analyzing the trajectory of the atoms over time allows for the construction of a conformational landscape, which maps the different stable and metastable conformations and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets or other molecules in a dynamic system.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Prediction through In Silico Modeling

While specific SAR and QSAR studies for this compound are not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has been the subject of numerous such investigations. mdpi.comnih.govacs.orgnih.govsemanticscholar.org These studies provide a framework for predicting the potential biological activities of new analogues.

Ligand-Based and Structure-Based Design Principles for Targeted Interactions

The design of quinoxaline derivatives often follows established ligand-based and structure-based principles to optimize their interactions with biological targets.

Ligand-Based Design: This approach focuses on the features of known active molecules. For quinoxaline derivatives, key pharmacophoric features often include:

The Quinoxaline Core: This planar aromatic system is crucial for establishing pi-pi stacking interactions with aromatic residues in protein binding pockets. mdpi.com

Hydrogen Bond Donors and Acceptors: The nitrogen atoms in the pyrazine ring of the quinoxaline core act as hydrogen bond acceptors. The amine group in the ethanamine side chain of this compound can act as a hydrogen bond donor. These interactions are critical for anchoring the ligand within the binding site. mdpi.com

Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline ring significantly influence activity. For instance, in some series of quinoxaline derivatives, electron-withdrawing groups at specific positions have been shown to enhance biological activity, while bulky substituents can either improve or hinder binding depending on the topology of the target protein. mdpi.comvulcanchem.com

Structure-Based Design: This method relies on the three-dimensional structure of the biological target. Molecular docking and dynamics simulations are employed to predict how a ligand will bind to a protein's active site. For quinoxaline derivatives, this approach has been used to design inhibitors for various enzymes, including kinases and proteases. researchgate.netutrgv.edu The ethanamine side chain of this compound introduces a chiral center, and structure-based design can be used to predict which enantiomer will have a more favorable interaction with a specific chiral binding pocket.

A generalized SAR summary for bioactive quinoxaline derivatives, which can be cautiously extrapolated to this compound, is presented in the table below.

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |

| 2, 3 | Bulky aromatic groups | Can enhance binding through additional hydrophobic and pi-stacking interactions. | mdpi.com |

| 6, 7 | Electron-withdrawing groups (e.g., Cl, F, NO2) | Often increases potency in various biological assays. | mdpi.com |

| 6 | Amino or substituted amino groups | Can act as key hydrogen bond donors, crucial for target recognition. | nih.gov |

Molecular Docking Studies with Representative Biological Targets for Interaction Mode Elucidation

For example, quinoxaline derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of diabetes. researchgate.net Docking studies of phenylisoxazole quinoxalin-2-amine (B120755) hybrids revealed that the quinoxaline moiety can form important pi-alkyl interactions with hydrophobic residues like LEU162 and ILE235 in the active site of α-amylase. arctomsci.com The amine substituents on the quinoxaline ring were also observed to form crucial hydrogen bonds with key amino acid residues. researchgate.netarctomsci.com

Hypothetical docking of this compound into a representative kinase binding site, a common target for quinoxaline-based inhibitors, would likely involve the following interactions:

Hinge Binding: The nitrogen atoms of the quinoxaline ring could form hydrogen bonds with the backbone amide groups of the hinge region of the kinase.

Hydrophobic Interactions: The quinoxaline ring itself would be expected to occupy a hydrophobic pocket.

Ionic/Hydrogen Bonding: The primary amine of the ethanamine side chain could form salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) at the entrance of the binding pocket.

The table below summarizes the types of interactions observed in molecular docking studies of various quinoxaline derivatives with different biological targets.

| Quinoxaline Derivative Class | Biological Target | Key Predicted Interactions | Reference |

| Phenylisoxazole quinoxalin-2-amine hybrids | α-Amylase | Pi-alkyl interactions with LEU162 and ILE235; Hydrogen bonds with ASP300, HIS101, LYS200. | nih.govarctomsci.com |

| Pyrrolo[1,2-a]quinoxaline derivatives | InhA (Enoyl-ACP reductase) | Hydrogen bonds and Pi-Pi interactions. | mdpi.comnmrdb.org |

| Quinoxaline urea (B33335) analogs | IKKβ (IκB kinase β) | Modulation of phosphorylation. | nih.gov |

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

The spectroscopic properties of this compound can be predicted using computational methods based on first principles, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). acs.orgnih.gov These predictions are valuable for compound characterization and for interpreting experimental data.

NMR Spectroscopy: Predicted 1H and 13C NMR chemical shifts can be calculated to aid in structure elucidation. While experimental spectra for this compound are not widely published, online tools and quantum chemistry software can generate predicted spectra. nmrdb.orgdrugbank.com For instance, the protons on the quinoxaline ring are expected to appear in the aromatic region (typically 7.5-9.0 ppm), while the protons of the ethanamine side chain would be found in the aliphatic region.

IR Spectroscopy: The infrared spectrum can be simulated to identify characteristic vibrational frequencies. The key predicted IR absorptions for this compound would include:

N-H stretching vibrations from the primary amine group (around 3300-3500 cm⁻¹).

C-H stretching vibrations from the aromatic quinoxaline ring and the aliphatic ethanamine side chain (around 2850-3100 cm⁻¹).

C=N and C=C stretching vibrations from the quinoxaline ring (around 1500-1650 cm⁻¹).

N-H bending vibrations from the amine group (around 1590-1650 cm⁻¹).

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of this compound. acs.orgacademie-sciences.fr Quinoxaline derivatives typically exhibit strong absorptions in the UV region due to π-π* transitions within the aromatic system. researchgate.net The presence of the ethanamine substituent may cause a slight shift in the absorption maxima compared to the unsubstituted quinoxaline.

The following table provides a summary of the expected spectroscopic data for this compound based on general knowledge of quinoxaline derivatives and computational prediction principles.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (quinoxaline): ~7.5-9.0 ppm; Methine proton (CH-NH₂): ~4.0-4.5 ppm; Methyl protons (CH₃): ~1.4-1.6 ppm; Amine protons (NH₂): Variable, broad signal. |

| ¹³C NMR | Aromatic carbons (quinoxaline): ~120-155 ppm; Aliphatic carbons (ethanamine): ~20-55 ppm. |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~2850-3100 (C-H stretch), ~1500-1650 (C=N, C=C stretch). |

| UV-Vis (nm) | π-π* transitions expected in the range of 250-350 nm. |

Theoretical Insights into Reaction Mechanisms and Transition States

The synthesis of this compound is not extensively detailed in the literature, but theoretical studies on the formation of the quinoxaline ring and the introduction of substituents can provide mechanistic insights. The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. semanticscholar.orgorganic-chemistry.org

More modern synthetic routes may involve transition-metal-catalyzed cross-coupling reactions to introduce the ethanamine moiety or a precursor onto a pre-formed quinoxaline ring. Theoretical studies, often employing DFT, can be used to elucidate the mechanisms of these reactions. acs.org For example, in a hypothetical synthesis involving the reductive amination of a 6-acetylquinoxaline, computational chemistry could be used to model the reaction pathway, including the formation of the imine intermediate and its subsequent reduction. This would involve calculating the energies of reactants, intermediates, transition states, and products to determine the reaction's feasibility and to identify the rate-determining step.

A plausible synthetic route to this compound could involve the steps outlined in the table below, for which theoretical studies could provide valuable mechanistic details.

| Reaction Step | Description | Potential Theoretical Investigation |

| Quinoxaline Formation | Condensation of a substituted 1,2-phenylenediamine with a dicarbonyl compound. | Calculation of activation barriers for the cyclization and dehydration steps. |

| Introduction of the Ethylamine (B1201723) Precursor | Friedel-Crafts acylation of the quinoxaline ring to introduce an acetyl group at the 6-position. | Modeling the electrophilic aromatic substitution mechanism, including the formation of the sigma complex. |

| Reductive Amination | Reaction of the 6-acetylquinoxaline with an ammonia (B1221849) source and a reducing agent. | Calculation of the transition state energies for imine formation and subsequent reduction. |

Mechanistic Studies of Interactions at the Molecular Level

Investigation of Ligand-Target Binding Mechanisms (In Vitro/In Silico)

No dedicated studies on the ligand-target binding mechanisms of 1-(Quinoxalin-6-YL)ethanamine have been identified. Computational and in vitro binding assays are common for evaluating drug candidates, but this specific compound does not appear to have been a primary subject of such research. plos.orgplos.org

Enzyme Inhibition Mechanism Studies (e.g., kinetics, binding sites, allosteric effects)

There is no available data detailing the enzyme inhibition properties of this compound. While numerous quinoxaline (B1680401) derivatives have been synthesized and evaluated as inhibitors of various enzymes, such as kinases and polymerases, the inhibitory activity and kinetic profile for this compound have not been reported. nih.govresearchgate.netnih.gov For example, studies on other quinoxaline-containing molecules have identified them as inhibitors of targets like TGF-β type I receptor kinase and α-glucosidase, but these findings are specific to the complex derivatives synthesized for those studies. researchgate.net

DNA/RNA Binding and Intercalation Mechanisms

The planar aromatic structure of the quinoxaline ring is a feature found in many DNA intercalating agents. researchgate.net Various complex quinoxaline derivatives, such as indolo[2,3-b]quinoxalines and anthrapyridazones, have been shown to bind to DNA. researchgate.netoncotarget.com These interactions are often stabilized by π-stacking between the aromatic rings of the compound and the DNA base pairs. However, there are no specific studies demonstrating or characterizing the binding of this compound to either DNA or RNA.

Chemo-Biological Interactions: Probing Specific Molecular Pathways and Cellular Targets (In Vitro)

In vitro studies on various cancer cell lines have demonstrated that certain quinoxalin-6-amine derivatives can induce apoptosis through pathways involving the activation of caspases and cleavage of PARP. nih.govnih.gov These studies, however, involved derivatives with significant substitutions at the 2, 3, and 6-positions of the quinoxaline core, and their activity is highly dependent on these specific structural features. No cellular studies or pathway analyses have been published for the unsubstituted this compound.

Allosteric Modulation and Cooperative Binding Studies (if applicable)

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) site to modulate its activity, is a key mechanism for many drugs. nih.govgoogle.com Certain quinoxaline derivatives have been identified as allosteric modulators of receptors like the GLP-1 receptor. nih.govmdpi.com These studies are highly specific to the particular quinoxaline structure and the target receptor. There is no evidence in the literature to suggest that this compound functions as an allosteric modulator for any known target.

Photophysical and Photochemical Behavior and Mechanistic Investigations

The photophysical properties of quinoxaline and its derivatives have been explored, particularly in the context of their incorporation into metal complexes (e.g., with Iridium(III) or Ruthenium(II)) for applications in lighting, sensing, and photodynamic therapy. mdpi.comresearchgate.netbohrium.comdiva-portal.org The quinoxaline ligand can influence the energy of metal-to-ligand charge transfer (MLCT) states. However, the specific photophysical and photochemical characteristics of the standalone compound this compound, such as its absorption and emission spectra, quantum yields, and excited-state lifetimes, have not been reported.

Advanced Applications and Future Research Directions

Development as Chiral Ligands in Asymmetric Catalysis

The presence of a stereogenic center and a primary amine group in 1-(quinoxalin-6-yl)ethanamine makes it an attractive candidate for development as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The nitrogen atom of the amine and the nitrogen atoms of the quinoxaline (B1680401) ring can coordinate with metal centers, creating a chiral environment that can direct the stereochemical outcome of a reaction.

Developing novel chiral ligands is a key area in modern chemical synthesis to facilitate reactions in an enantioselective way. nih.gov While direct studies on this compound as a ligand are not extensively documented, the broader class of quinoxaline-based chiral ligands has shown significant promise. For instance, QuinoxP*, a P-chiral phosphine (B1218219) ligand incorporating a quinoxaline structure, has demonstrated exceptional enantioselectivity in various metal-catalyzed reactions, including hydrogenations and 1,4-additions. sigmaaldrich.com The electron-withdrawing nature of the quinoxaline core enhances the ligand's stability. sigmaaldrich.com Similarly, axially chiral P,N-ligands like Quinazolinap have been effective in rhodium-catalyzed asymmetric hydroboration and palladium-catalyzed allylic alkylation. acs.org

Future research could focus on synthesizing derivatives of this compound to create bidentate or polydentate ligands. For example, functionalization of the amine group or the quinoxaline ring could lead to new ligand architectures with tunable steric and electronic properties, potentially leading to high efficiency and enantioselectivity in a wide range of asymmetric transformations. nih.gov

Application as Versatile Building Blocks in Complex Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules. Its primary amine group is a nucleophilic site that can readily undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions. The quinoxaline ring itself can be further functionalized, offering multiple points for molecular elaboration.

The synthesis of quinoxaline derivatives is of great interest due to their wide range of applications. arabjchem.org For instance, the amine functionality can be used to introduce the quinoxaline motif into larger, biologically active scaffolds. A study describes the synthesis of substituted isoindolo[2,1-a]quinoxalin-6-yl-amino thiourea (B124793) derivatives starting from related amino quinoxaline intermediates, highlighting the utility of the amine handle for constructing complex heterocyclic systems. researchgate.netarkat-usa.org The general approach often involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound to form the core quinoxaline structure. arabjchem.org

The availability of such building blocks from commercial suppliers facilitates their use in creating diverse chemical libraries for drug discovery and other applications. enamine.net The compound's structure allows for its incorporation into novel antibiotics, anticancer agents, and kinase inhibitors, which are known applications of the broader quinoxaline class. arabjchem.org

Utilization in Materials Science and Engineering

The electron-deficient nature of the quinoxaline ring system makes its derivatives highly suitable for applications in materials science, particularly in organic electronics.

Organic Semiconductors and Optoelectronic Materials

Quinoxaline derivatives are extensively studied as components of organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). arabjchem.orgd-nb.info The rigid and planar structure of the quinoxaline core facilitates intermolecular charge transfer, a crucial property for efficient charge transport in semiconductor devices. frontiersin.org

While this compound itself is a small molecule, it can be used as a precursor to synthesize larger, conjugated systems or polymers for these applications. The amine group provides a convenient point of attachment for polymerizable groups or for linking to other chromophores to build sophisticated optoelectronic materials. rsc.org

| Property | Relevance to Optoelectronics | Source |

| Electron-Deficient Core | Enables n-type semiconductor behavior and use as electron transport material. | d-nb.infofrontiersin.org |

| Rigid, Planar Structure | Promotes intermolecular π-π stacking and efficient charge transport. | frontiersin.org |

| Tunable Energy Levels | Allows for optimization of device performance in OLEDs and OSCs. | beilstein-journals.orgtandfonline.com |

| Functional Group Tolerance | Facilitates synthesis of a wide range of derivatives with tailored properties. | rsc.org |

Polymer Chemistry and Polymerization Initiators

The quinoxaline moiety is a valuable building block for creating advanced polymers. arabjchem.org Quinoxaline-based polymers have achieved high power conversion efficiencies in polymer solar cells. rsc.org The development of these polymers often involves incorporating quinoxaline units into a conjugated backbone through reactions like Stille coupling. frontiersin.org

The primary amine group of this compound could potentially be utilized to initiate polymerization reactions, such as ring-opening polymerization of cyclic esters or as a component in the synthesis of polyamides or polyimides. This would directly incorporate the functional quinoxaline unit into the polymer chain, potentially imbuing the resulting material with desirable electronic or thermal properties.

Design and Synthesis of Analogs with Modulated Chemical and Interaction Properties

The design and synthesis of analogs of this compound is a promising avenue for modulating its chemical properties and biological interactions. By systematically modifying its structure, researchers can optimize it for specific applications. For example, substitutions on the quinoxaline ring (with groups like halogens or methoxy (B1213986) groups) or alterations to the ethylamine (B1201723) side chain can profoundly influence the molecule's electronic profile, solubility, and how it binds to biological targets or other materials. researchgate.net

Synthetic strategies often involve creating a core intermediate that can be readily diversified. For instance, a 2-chloroquinoxaline (B48734) can be synthesized and subsequently reacted with various nucleophiles to create a library of analogs. ripublication.com Another approach involves the solid-phase synthesis of quinoxalines, which allows for the rapid generation of numerous derivatives. researchgate.net Research has demonstrated the synthesis of various quinoxaline derivatives with different substitutions, leading to compounds with a range of biological activities. researchgate.net

Integration into Supramolecular Assemblies and Host-Guest Systems

The rigid structure of the quinoxaline ring makes it an excellent component for constructing well-defined supramolecular architectures. arabjchem.org These assemblies are formed through non-covalent interactions like hydrogen bonding, π-π stacking, and host-guest interactions. grafiati.com

Quinoxaline derivatives can act as rigid subunits in macrocyclic receptors for molecular recognition. arabjchem.org For instance, a quinoxaline-based fluorimetric probe was designed to detect specific volatile organic compounds (VOCs) through a "turn-on" fluorescence response, demonstrating its potential in sensor applications. researchgate.net The formation of host-guest complexes can lead to significant changes in the photophysical properties of the quinoxaline unit.

Furthermore, chiral quinoxaline-containing polymers have been shown to exhibit amplified asymmetry through host-guest interactions, where the polymer's helical structure can be controlled by the binding of a chiral guest molecule. acs.org The amine group of this compound provides a handle for incorporating the molecule into larger host systems or for functionalizing it to act as a guest that can be recognized by a specific host, opening up possibilities in chiral sensing and separation.

Q & A

Q. What are the implications of solvent choice and temperature on the reaction kinetics of this compound derivatization?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states. Arrhenius plots (ln k vs. 1/T) derived from kinetic studies (25–80°C) reveal activation energies. For example, amidation reactions in DMF exhibit a 2.5-fold rate increase compared to THF due to higher dielectric constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.